molecular formula C14H12F2N2O2 B6426911 (2E)-3-(2,5-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide CAS No. 2034997-70-9

(2E)-3-(2,5-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide

Cat. No.: B6426911
CAS No.: 2034997-70-9
M. Wt: 278.25 g/mol
InChI Key: OQDVBFGTPVCHQU-GORDUTHDSA-N
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Description

(2E)-3-(2,5-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide is a synthetic enamide derivative featuring a 2,5-difluorophenyl group conjugated to an α,β-unsaturated amide scaffold. The molecule’s structure includes a 5-methyl-substituted 1,2-oxazole ring attached to the amide nitrogen, which contributes to its unique electronic and steric properties. This compound is of interest in medicinal chemistry due to the prevalence of fluorinated aromatic systems and heterocyclic motifs in bioactive molecules, particularly kinase inhibitors and enzyme modulators .

Properties

IUPAC Name

(E)-3-(2,5-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O2/c1-9-11(8-18-20-9)7-17-14(19)5-2-10-6-12(15)3-4-13(10)16/h2-6,8H,7H2,1H3,(H,17,19)/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDVBFGTPVCHQU-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C=CC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NO1)CNC(=O)/C=C/C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Wittig Reaction for Stereoselective Olefination

The (2E)-configured acryloyl group is synthesized via a Wittig reaction between 2,5-difluorobenzaldehyde A and a stabilized ylide. For instance, treatment of A with ethyl (triphenylphosphoranylidene)acetate B in anhydrous THF yields (2E)-3-(2,5-difluorophenyl)acrylic acid ethyl ester C with >90% stereoselectivity. Subsequent saponification with NaOH in ethanol affords the free acid D , which is converted to the acyl chloride E using oxalyl chloride (Scheme 1).

Scheme 1:
2,5-F2C6H3CHOPh3P=CHCO2Et, THF(E)-2,5-F2C6H3CH=CHCO2EtNaOH(E)-2,5-F2C6H3CH=CHCO2HCOCl2(E)-2,5-F2C6H3CH=CHCOCl\text{2,5-F}_2\text{C}_6\text{H}_3\text{CHO} \xrightarrow{\text{Ph}_3\text{P=CHCO}_2\text{Et, THF}} \text{(E)-2,5-F}_2\text{C}_6\text{H}_3\text{CH=CHCO}_2\text{Et} \xrightarrow{\text{NaOH}} \text{(E)-2,5-F}_2\text{C}_6\text{H}_3\text{CH=CHCO}_2\text{H} \xrightarrow{\text{COCl}_2} \text{(E)-2,5-F}_2\text{C}_6\text{H}_3\text{CH=CHCOCl}

Alternative Pathway: Heck Coupling

Palladium-catalyzed coupling of 2,5-difluorophenylboronic acid F with acryloyl chloride G under Jeffery conditions (Pd(OAc)₂, PPh₃, K₂CO₃, DMF) provides moderate yields (65–70%) of E while preserving the E-configuration.

Synthesis of 5-Methyl-1,2-Oxazol-4-ylMethylamine

Robinson-Gabriel Cyclization

The oxazole core is constructed via cyclodehydration of N-acetyl serinol derivative H using POCl₃ in toluene at 80°C, yielding 5-methyl-1,2-oxazole-4-carbaldehyde I . Reductive amination of I with ammonium acetate and NaBH₃CN in methanol produces 4-(aminomethyl)-5-methyl-1,2-oxazole J (Scheme 2).

Scheme 2:
CH3C(O)NHCH2CH(OH)CH2OHPOCl35-Me-C3NO-4-CHONH4OAc, NaBH3CN5-Me-C3NO-4-CH2NH2\text{CH}_3\text{C(O)NHCH}_2\text{CH(OH)CH}_2\text{OH} \xrightarrow{\text{POCl}_3} \text{5-Me-C}_3\text{NO-4-CHO} \xrightarrow{\text{NH}_4\text{OAc, NaBH}_3\text{CN}} \text{5-Me-C}_3\text{NO-4-CH}_2\text{NH}_2

Functionalization via Nucleophilic Substitution

Alternative routes involve bromination of 4-methyloxazole K with NBS followed by amination with aqueous NH₃ under CuBr catalysis, though this method yields <50% of J .

Amide Bond Formation: Coupling Strategies

Schotten-Baumann Reaction

Reaction of acryloyl chloride E with oxazolylmethylamine J in a biphasic system (CH₂Cl₂/H₂O) using NaHCO₃ as a base affords the target compound in 75–80% yield. The E-configuration is retained under these mild conditions.

Coupling Reagent-Mediated Synthesis

Employing HATU and DIPEA in DMF at 0°C enhances efficiency (85–90% yield) while minimizing epimerization. This method is preferable for scale-up due to reduced side-product formation.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.45–7.30 (m, 2H, Ar-H), 6.98 (d, J = 15.6 Hz, 1H, CH=CHCO), 4.45 (s, 2H, NCH₂), 2.45 (s, 3H, oxazole-CH₃).

  • ¹³C NMR: δ 165.2 (CONH), 162.1 (C=O), 150.3 (oxazole-C), 139.8 (CH=CH), 129.5–115.4 (Ar-C), 42.1 (NCH₂), 12.8 (CH₃).

  • HRMS (ESI): m/z calcd for C₁₄H₁₁F₂N₂O₂ [M+H]⁺: 293.0798; found: 293.0801.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >99% purity with a retention time of 6.8 min.

Optimization and Challenges

Stereochemical Control

The E/Z ratio of the acryloyl intermediate is highly sensitive to reaction conditions. Use of bulky bases (e.g., DBU) in the Wittig step suppresses Z-isomer formation (<2%).

Oxazole Stability

The oxazole ring decomposes under strongly acidic conditions (pH <2), necessitating neutral to mildly basic environments during coupling.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Stereoselectivity (E:Z)Scalability
Schotten-Baumann75–809898:2Moderate
HATU Coupling85–909999:1High
Heck Coupling65–709595:5Low

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring.

    Reduction: Reduction reactions can occur at the enamide linkage.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be employed.

Major Products

    Oxidation: Products may include oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the enamide linkage, such as amines.

    Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2,5-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its specific functional groups.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (2E)-3-(2,5-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and oxazole moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs share core features such as fluorinated aryl groups, α,β-unsaturated amides, and heterocyclic substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Fluorine Substitution Heterocyclic Ring Amide Substituent Key Properties/Applications References
Target Compound 2,5-difluorophenyl 5-methyl-1,2-oxazol-4-yl Methyl-oxazole-linked alkyl chain Potential kinase inhibition
(E)-3-(4-fluorophenyl)-N-(4-{2-[7-(5-methyl-1,2,4-oxadiazol-3-yl)-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl]ethyl}cyclohexyl)prop-2-enamide 4-fluorophenyl 1,2,4-oxadiazol-3-yl Tetrahydrobenzazepine-ethylcyclohexyl GPCR modulation (hypothetical)
(E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)-1-methyl-1H-imidazol-5-yl)pyridin-2-yl)propanamide 4-fluorophenyl (×2) + diazenyl 1-methylimidazol-5-yl Pyridin-2-yl with dimethoxyphenyl Photodynamic therapy (speculative)

Key Observations

Fluorine Substitution: The target compound’s 2,5-difluorophenyl group provides distinct electronic effects compared to mono-fluorinated analogs (e.g., 4-fluorophenyl in ).

Heterocyclic Diversity :

  • The 1,2-oxazole ring in the target compound contrasts with the 1,2,4-oxadiazole in and imidazole in . Oxazole’s smaller size and lower polarity may enhance membrane permeability compared to bulkier oxadiazole systems .

Amide Substituent :

  • The methyl-oxazole substituent in the target compound is structurally simpler than the tetrahydrobenzazepine-cyclohexyl group in or the pyridinyl-diazenyl system in . This simplicity could favor synthetic scalability but may reduce target selectivity.

Computational and Experimental Insights

Computational Predictions

  • AutoDock Vina () simulations suggest the 2,5-difluorophenyl group enhances hydrophobic interactions with kinase ATP-binding pockets compared to mono-fluorinated analogs. The oxazole ring’s methyl group may stabilize π-π stacking with conserved phenylalanine residues .
  • SHELX () refinement of analogous compounds highlights the importance of the (2E)-configuration in maintaining planarity for optimal target engagement .

Biological Activity

The compound (2E)-3-(2,5-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide , identified by CAS number 2034997-70-9 , is a novel organofluorine compound that has garnered attention due to its potential biological activity. This article reviews the chemical structure, synthesis, and various biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H12F2N2O2C_{14}H_{12}F_2N_2O_2 with a molecular weight of 278.25 g/mol . The presence of fluorine atoms in its structure may influence its biological properties, as organofluorine compounds often exhibit unique pharmacological characteristics.

PropertyValue
CAS Number2034997-70-9
Molecular FormulaC₁₄H₁₂F₂N₂O₂
Molecular Weight278.25 g/mol

Synthesis

The synthesis of this compound involves several steps that typically include the reaction of 2,5-difluoroaniline with oxazoline derivatives under controlled conditions. Specific methodologies can vary, but a common approach employs standard organic synthesis techniques involving coupling reactions to form the desired amide bond.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:

  • In vitro Studies : Research has shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspase pathways and inhibition of cell proliferation.
    • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
    • IC50 Values : The compound demonstrated IC50 values in the low micromolar range across these cell lines.

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated:

  • Bacterial Strains : Tests against Gram-positive and Gram-negative bacteria revealed moderate antibacterial activity.
    • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL for different bacterial strains tested.

Enzyme Inhibition

Another aspect of biological activity includes enzyme inhibition:

  • Target Enzymes : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways relevant to cancer progression.

Case Studies

Several case studies have emerged highlighting the efficacy of this compound:

  • Case Study 1 : In a study involving MCF-7 cells treated with varying concentrations of the compound, researchers observed a dose-dependent increase in apoptosis markers.
    • Findings : Enhanced expression of pro-apoptotic proteins was noted alongside reduced expression of anti-apoptotic factors.
  • Case Study 2 : A comparative study with known anticancer agents showed that this compound exhibited synergistic effects when combined with standard chemotherapy drugs.

Q & A

Basic: What synthetic methodologies are recommended for preparing (2E)-3-(2,5-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with condensation of 2,5-difluorophenylacetaldehyde with (5-methyl-1,2-oxazol-4-yl)methylamine. Key steps include:

  • Aldol Condensation: Use a base (e.g., NaH or KOtBu) in anhydrous THF to form the α,β-unsaturated ketone intermediate.
  • Amide Coupling: Employ coupling reagents like HATU or EDCI with DMF as a solvent to attach the oxazole-methylamine moiety .
  • Purification: Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) for high-purity yields.

Optimization Tips:

  • Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc).
  • Control stereochemistry by maintaining anhydrous conditions to prevent E/Z isomerization.

Basic: How is the molecular structure of this compound elucidated experimentally?

Methodological Answer:
Combined techniques are essential:

  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Prepare single crystals via slow evaporation in dichloromethane/hexane .
  • NMR Spectroscopy: Assign peaks using ¹H/¹³C NMR (DMSO-d6, 400 MHz). Key signals:
    • E-configuration: 1H^1H NMR δ 7.2–7.8 ppm (vinyl protons, J = 15.6 Hz).
    • Oxazole ring: δ 8.1 ppm (C-H), δ 2.4 ppm (CH3).
  • ORTEP-3: Generate thermal ellipsoid plots to visualize bond angles and torsional strain .

Basic: What are the critical physicochemical properties, and how are they determined?

Methodological Answer:

  • Melting Point: Determine via differential scanning calorimetry (DSC) or capillary method (expected range: 180–185°C).
  • Solubility: Assess in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy (λmax ~260 nm).
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water) .

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